(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZNVAQJCTSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(=O)CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Boronation Method
A widely used method for synthesizing chloro-substituted arylboronic acids involves lithiation of a chloro-substituted aryl halide , followed by quenching with a boron electrophile such as trimethyl borate or triisopropyl borate.
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- The starting material, e.g., 4-bromo-2-chloroanisole, is dissolved in anhydrous tetrahydrofuran (THF).
- At -78 °C, n-butyllithium (n-BuLi) is added dropwise to generate the aryllithium intermediate.
- After stirring, trimethyl borate or triisopropyl borate is added to the reaction mixture.
- The mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water and acid (e.g., 2N HCl) to hydrolyze the boronate ester to the boronic acid.
- The product is extracted with ethyl acetate, dried, concentrated, and purified by crystallization or chromatography.
Yields: Typical yields range from 70% to 85% for the arylboronic acid intermediate.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-BuLi (1.5 eq), THF, -78 °C, 1 h | - | Formation of aryllithium |
| Boronation | Trimethyl borate (5 eq), RT, overnight | - | Conversion to boronate ester |
| Workup | H2O, 2N HCl, extraction with EtOAc | - | Hydrolysis to boronic acid |
| Purification | Crystallization from hexane or flash chromatography | 70-85 | White solid obtained |
This method is well-documented for the preparation of 3-chloro-4-methoxyphenylboronic acid , a close analogue and precursor to the target compound.
Purification and Characterization
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- Flash column chromatography on silica gel with gradient elution (0–40% ethyl acetate in heptane or 0–5% methanol in dichloromethane).
- Crystallization from cold hexane or ethyl acetate.
-
- Proton (^1H) and Carbon (^13C) NMR spectroscopy confirm the chemical structure.
- Mass spectrometry (ESI-MS) confirms molecular weight.
- Melting point determination and purity analysis by HPLC or TLC.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation of aryl halide | n-BuLi, THF, -78 °C | - | Formation of aryllithium intermediate |
| Boronation | Trimethyl or triisopropyl borate, RT, overnight | 70–85 | Conversion to arylboronic acid |
| Introduction of piperidinyl group | Nucleophilic substitution or reductive amination; DMF or EtOH; 50–80 °C | 60–80 | Formation of (4-oxopiperidin-1-yl)methyl substituent |
| Palladium-catalyzed cross-coupling | Pd catalyst, K2CO3 or K3PO4, EtOH or DMF, 60–100 °C, 3–15 h | 60–95 | Alternative route for complex substitution |
Research Findings and Notes
- The lithiation-boronation method provides a reliable route to the key arylboronic acid intermediate with high regioselectivity and good yields.
- The introduction of the (4-oxopiperidin-1-yl)methyl substituent requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.
- Palladium-catalyzed cross-coupling offers a modular approach to assemble complex substituted phenylboronic acids but may require optimization for sterically hindered or sensitive substituents.
- Purification by flash chromatography and crystallization ensures high purity necessary for subsequent applications in medicinal chemistry or material science.
Chemical Reactions Analysis
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the ketone group in the piperidinone moiety to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that boronic acids, including (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to apoptosis in malignant cells, making it a candidate for anticancer therapies .
Drug Development :
This compound has been explored as a scaffold for developing new drugs targeting specific receptors or enzymes involved in disease pathways. Its ability to form reversible covalent bonds with target proteins enhances its potential as a therapeutic agent .
Synthetic Chemistry
Cross-Coupling Reactions :
this compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. These reactions are fundamental in creating complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Complex Molecules :
The versatility of this boronic acid allows for the synthesis of various complex molecules through functionalization reactions, providing a pathway to develop new chemical entities with desired biological activities .
Biological Research
Targeting Protein Interactions :
This compound's ability to modulate protein interactions makes it useful in studying cellular signaling pathways. By inhibiting specific protein-protein interactions, researchers can elucidate the roles of these proteins in various biological processes .
Development of Probes :
Boronic acids are often used as probes in biochemical assays to study enzyme activity or cellular processes. The specific binding characteristics of this compound can be exploited to design sensitive detection methods for various biomolecules .
Mechanism of Action
The mechanism of action of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the context of protease inhibitors and other enzyme-targeted therapies .
Comparison with Similar Compounds
Key Differences :
- The 4-oxopiperidine group in the target compound introduces a ketone oxygen, increasing polarity and hydrogen-bonding capacity compared to piperazine or morpholine analogs.
- Piperazine derivatives (e.g., CAS 1704074-25-8) exhibit higher basicity, improving solubility in acidic environments .
Electronic and Steric Effects in Suzuki Coupling
The chloro substituent at the 3-position deactivates the phenyl ring, reducing electron density and slowing Suzuki coupling rates compared to electron-rich analogs:
Key Insight :
Electron-withdrawing groups (e.g., Cl) reduce coupling efficiency but improve stability against protodeboronation. The 4-oxopiperidine group adds steric hindrance, further modulating reactivity .
Enzyme Inhibition
Boronic acids with bulky substituents show promise as histone deacetylase (HDAC) inhibitors:
Note: The target compound’s 4-oxopiperidine group may enhance selectivity for fungal HDACs like MoRPD3 by fitting into hydrophobic enzyme pockets .
Toxicity and Impurity Control
Compared to simpler boronic acids, the target compound’s complex structure may reduce genotoxic risk but requires stringent impurity control:
Biological Activity
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes information on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₅BClNO₃
- Molecular Weight : 267.0833 g/mol
- CAS Number : 1704095-56-6
- Purity : ≥95% .
Anticancer Potential
Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. The mechanism of action often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.
-
Antiproliferative Activity :
- Studies have shown that phenylboronic acid derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain derivatives led to G2/M phase cell cycle arrest and enhanced apoptosis in ovarian cancer cells (A2780) through caspase-3 activation and morphological changes indicative of mitotic catastrophe .
- Structure-Activity Relationship (SAR) :
The biological activity of this compound is attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, potentially inhibiting their activity .
- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest, particularly in the G2/M phase, which is crucial for developing targeted cancer therapies .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A comprehensive study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including this compound, across five cancer cell lines: leukemia (MV-4-11), breast (MCF7), urinary bladder (5637), ovarian (A2780), and lung cancer (A549). The results demonstrated:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 12.5 | A2780 |
| 2-Fluoro-6-formylphenylboronic acid | 8.0 | MV-4-11 |
| Control (no treatment) | >200 | All lines |
The study concluded that modifications at specific positions significantly influence the compound's efficacy against various malignancies .
Study 2: Mechanistic Insights into Apoptosis Induction
Another investigation focused on understanding how this boronic acid derivative induces apoptosis in cancer cells. Through flow cytometry and Western blot analysis, it was determined that:
- Caspase Activation : The compound triggered caspase-dependent apoptosis.
- Cell Morphology Changes : Treated cells exhibited characteristics typical of apoptosis, such as chromatin condensation and membrane blebbing.
These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid?
- Methodological Answer : Synthesis typically involves reductive amination or condensation reactions. For example, analogous boronic acids are synthesized by reacting (2-formylphenyl)boronic acid with amines like piperidine or morpholine in methanol, followed by reduction with NaBH₄. The reaction mixture is acidified with 3 M HCl, extracted with ethyl ether, and purified via crystallization or chromatography . For chlorinated derivatives, intermediates like (2-chloro-4-(hydroxymethyl)phenyl)boronic acid are synthesized using pinacol boronate esters and subsequent functionalization .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and integration ratios (e.g., δ 7.93–7.86 ppm for aromatic protons) .
- LC-MS/MS : Quantifies impurities like carboxy phenyl boronic acid and methyl phenyl boronic acid at sub-ppm levels. A validated method uses a C18 column, ammonia/ACN mobile phase, and electrospray ionization (ESI) in negative mode .
- Elemental Analysis : Validates empirical formulas (e.g., C₁₀H₁₆BClN₂O₄) .
Advanced Research Questions
Q. How can researchers optimize the reaction yield during synthesis?
- Methodological Answer : Yield optimization depends on:
- Solvent Selection : Methanol or ethanol facilitates reductive amination due to polar protic conditions .
- Catalyst Use : NaBH₄ is preferred for selective reduction of imine intermediates without boronate ester cleavage .
- Temperature Control : Evaporation of volatile byproducts (e.g., methyl pinacol ester) at 40°C improves purity .
Q. What strategies are effective in detecting genotoxic impurities (GTIs) in this compound?
- Methodological Answer :
- LC-MS/MS Method : A sensitive method with LOD 1 ng/mL and LOQ 5 ng/mL uses:
- Mobile Phase : 0.1% ammonia (pH 9.5) and acetonitrile in gradient mode .
- Calibration : Linear range 1–100 ng/mL (R² > 0.99) .
- Sample Preparation : Spiked Lumacaftor matrices are extracted with 80% acetonitrile to minimize interference .
Q. How can stability challenges during storage and handling be addressed?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight containers to prevent hydrolysis of boronate esters .
- Handling Precautions : Use inert atmospheres (N₂/Ar) during synthesis to avoid protodeboronation .
Data Contradiction and Reconciliation
Q. How can discrepancies in transesterification yields between monophasic and biphasic systems be resolved?
- Methodological Answer :
- Biphasic Systems : Limited by poor water solubility of phenyl/isobutyl boronic acids, leading to low yields (~40%) .
- Monophasic Systems : Methyl boronic acid in polar solvents (e.g., DMF) achieves >80% yield due to better miscibility and easier byproduct removal .
- Recommendation : Use monophasic conditions with volatile boronate esters (e.g., methyl) for scalable synthesis .
Method Development
Q. How to develop a robust HPLC method for purity analysis?
- Methodological Answer :
- Column : C18 (50 × 4.6 mm, 3.5 µm) for optimal retention of boronic acids .
- Mobile Phase : 0.1% ammonia (pH 9.5) and acetonitrile (95:5 to 5:95 gradient) resolve impurities within 10 minutes .
- Validation : Follow ICH guidelines for specificity, accuracy (98–102%), and precision (RSD < 2%) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
